molecular formula C22H20BrN5O B2379466 2-[1-(3-fluorobenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1113106-79-8

2-[1-(3-fluorobenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B2379466
CAS RN: 1113106-79-8
M. Wt: 450.34
InChI Key: UMLRDWKXZYBTBZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a piperidine ring, a thiazole ring, and a benzoyl group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and thiazole rings would add rigidity to the structure, while the benzoyl and methoxypropyl groups could influence its polarity and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzoyl group could potentially undergo reactions such as hydrolysis or reduction, while the piperidine and thiazole rings might participate in various substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of polar groups like the benzoyl and methoxypropyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Orexin Receptor Antagonism

This compound has been evaluated in the context of binge eating in female rats. The compound's role as an orexin-1 receptor antagonist was studied, indicating its potential for treating compulsive food intake and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Mycobacterium tuberculosis GyrB Inhibitors

It has been included in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. This application is significant in the context of antimicrobial resistance and the development of new antituberculosis therapies (Jeankumar et al., 2013).

Radiotracer Development

The compound has been used in the synthesis of radiotracers for positron emission tomography (PET), specifically targeting CB1 cannabinoid receptors. This application is significant in the study of neurological and psychiatric disorders (Katoch-Rouse & Horti, 2003).

Antimicrobial Activity

In another study, derivatives of this compound were synthesized and evaluated for their antimicrobial activity. This suggests its potential utility in developing new antimicrobial agents (Anuse et al., 2019).

CCR5 Antagonism

The compound was identified as a CCR5 antagonist, suggesting its potential use in HIV-1 research and treatment. This application is significant in the context of HIV/AIDS research (Imamura et al., 2004).

Antipsychotic Agent Research

It has been explored as part of a series of compounds with affinity for dopamine and serotonin receptors, indicating its potential as an antipsychotic agent (Raviña et al., 2000).

Pharmacokinetics of Novel ALK Inhibitors

The compound's role in the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors was also studied, indicating its importance in cancer treatment research (Teffera et al., 2013).

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets such as proteins or enzymes. Without specific experimental data, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to assess these risks .

Future Directions

Further studies could be conducted to determine the biological activity of this compound and to optimize its properties for potential applications in areas such as medicine or materials science .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN5O/c1-15-2-6-17(7-3-15)19-10-11-20-25-26-21(28(20)27-19)12-13-22(29)24-14-16-4-8-18(23)9-5-16/h2-11H,12-14H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLRDWKXZYBTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=CC=C(C=C4)Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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